molecular formula C10H11ClO2 B1604168 1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one CAS No. 22362-65-8

1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one

Cat. No. B1604168
CAS RN: 22362-65-8
M. Wt: 198.64 g/mol
InChI Key: OXDGCXYTPWZPNT-UHFFFAOYSA-N
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Description

The compound “1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one” is an organic compound1. However, detailed information about this specific compound is not readily available1.



Synthesis Analysis

There is no specific information available on the synthesis of “1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one”. However, a related compound, 1,2,4-triazole derivatives, has been synthesized and evaluated as promising anticancer agents2.



Molecular Structure Analysis

The molecular structure of “1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one” is not readily available. However, the molecular formula of a similar compound, 2-hydroxy-2-methylpropiophenone, is C10H12O23.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one”. However, a general analysis of synthetic cathinones, which are structurally related to this compound, can be found in a manual by the United Nations Office on Drugs and Crime4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one” are not readily available. However, a similar compound, 2’-Methylpropiophenone, has a molecular weight of 148.20200, and its density is 0.963g/cm36.


Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study by Čižmáriková et al. (2020) explored the synthesis of a series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, including compounds structurally related to 1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one. These compounds were tested for antimicrobial activities against various human pathogens and their antioxidant activities were evaluated, demonstrating biological relevance in medical research (Čižmáriková et al., 2020).

Antimalarial Activity

  • Research by Werbel et al. (1986) synthesized and studied the antimalarial activity of related compounds derived from substituted 1-phenyl-2-propanones, similar to 1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one. This study found a correlation between the structure of these compounds and their antimalarial potency (Werbel et al., 1986).

X-ray Structures and Computational Studies

  • Nycz et al. (2011) conducted X-ray structures and computational studies on cathinones, a class of compounds including 1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one. This research provides insights into the molecular structure and properties, which are essential for understanding their potential applications (Nycz et al., 2011).

Structural Effects in Hydrolysis

  • Kalyanam and Likhate (1987) studied the carbonyl-assisted intramolecular hydrolysis of aryl chloroalkyl ketones, closely related to 1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one. This research highlights the significance of structural effects in chemical reactions involving similar compounds (Kalyanam & Likhate, 1987).

Future Directions

There is no specific information available on the future directions of “1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one”. However, a related compound, 1,2,4-triazole derivatives, has been synthesized and evaluated as promising anticancer agents, indicating potential future directions in the field of medicinal chemistry2.


Please note that this information is based on the best available data and may not be fully comprehensive. Further research may be needed to obtain more detailed information about “1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one”.


properties

IUPAC Name

1-(5-chloro-2-hydroxy-4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-3-9(12)7-5-8(11)6(2)4-10(7)13/h4-5,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDGCXYTPWZPNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=C(C(=C1)Cl)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40639939
Record name 1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40639939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one

CAS RN

22362-65-8
Record name 1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40639939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 4-chloro-3-methyl-phenol (2 g, 10 mmol) and the propionyl chloride (1.8 mL, 20. mmol) were combined and the mixture was heated at 60° C. for 2 hours. The reaction was concentrated in vacuo to remove excess propionyl chloride to give an oil. To this was added aluminum trichloride (2.7 g, 20. mmol) and the mixture was heated at 180° C. for 30 minutes. The reaction mixture was then cooled to room temperature and slowly quenched with 1 N HCl while cooling in an ice bath. The reaction was partitioned between EtOAc and water. The organic layer was washed with 1 N HCl, water, brine, dried over magnesium sulfate and concentrated to give the crude product as a dark oil. The product was purified by chromatography on silica gel eluting with hexane:EtOAc gradient to give 1-(5-chloro-2-hydroxy-4-methylphenyl)propan-1-one as a solid (1.5 g, 60%). LCMS calculated for C10H12ClO2 (M+H)+: m/z=199.0. found: 198.9.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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